molecular formula C21H22O5 B592929 Musellarin B CAS No. 1392476-32-2

Musellarin B

Cat. No.: B592929
CAS No.: 1392476-32-2
M. Wt: 354.402
InChI Key: HCKMOHZJLHPQOV-ZMYBRWDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Musellarin B is a rare bicyclic diarylheptanoid compound isolated from the aerial parts of the monotypic plant, Musella lasiocarpaThis compound has garnered significant attention due to its cytotoxic properties against various human tumor cell lines, making it a promising candidate for cancer research .

Biochemical Analysis

Biochemical Properties

Musellarin B, as a diarylheptanoid, features the structural motif of a seven-carbon linkage of two aromatic rings . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .

Cellular Effects

This compound has been found to significantly influence cell function. It has shown moderate cytotoxicity against several cancer cell lines, including HL-60, SMMC-7721, and A-549 . This suggests that this compound may impact cell signaling pathways, gene expression, and cellular metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Musellarin B involves several key steps, including the Achmatowicz rearrangement, Kishi reduction, and Friedel-Crafts cyclization. The final stage of synthesis typically involves the Heck coupling of aryldiazonium salts to introduce the aryl group in a 2,6-trans fashion .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily synthesized in research laboratories for experimental purposes. The synthesis involves complex organic reactions that require precise control of reaction conditions and the use of specialized reagents .

Chemical Reactions Analysis

Types of Reactions: Musellarin B undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various quinone derivatives, alcohols, and substituted aromatic compounds .

Scientific Research Applications

Musellarin B has several scientific research applications, particularly in the fields of chemistry, biology, and medicine:

Comparison with Similar Compounds

Musellarin B is part of a family of diarylheptanoids, which includes similar compounds such as Musellarin A, Musellarin C, Musellactone, and Neuchromenin. These compounds share a similar bicyclic skeleton but differ in their functional groups and specific chemical structures .

Uniqueness:

    Musellarin A: Similar structure but lacks some of the functional groups present in this compound.

    Musellarin C: Shares the same molecular formula as this compound but differs in the arrangement of functional groups.

    Musellactone: Contains a different core structure with a lactone ring.

    Neuchromenin: Features a different arrangement of aromatic rings and functional groups.

This compound stands out due to its specific cytotoxic properties and the unique arrangement of its functional groups, making it a valuable compound for further research and potential therapeutic applications .

Properties

IUPAC Name

(3R,4aS,10bR)-3-(4-hydroxy-3-methoxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O5/c1-24-20-10-13(3-6-16(20)22)18-8-5-14-15-11-21(25-2)17(23)9-12(15)4-7-19(14)26-18/h3,5-6,8-11,14,18-19,22-23H,4,7H2,1-2H3/t14-,18-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKMOHZJLHPQOV-ZMYBRWDISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2C=CC3C(O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)[C@H]2C=C[C@H]3[C@@H](O2)CCC4=CC(=C(C=C34)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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